4-[3-(2-Methylphenyl)propyl]aniline 4-[3-(2-Methylphenyl)propyl]aniline
Brand Name: Vulcanchem
CAS No.: 1240529-06-9
VCID: VC17700090
InChI: InChI=1S/C16H19N/c1-13-5-2-3-7-15(13)8-4-6-14-9-11-16(17)12-10-14/h2-3,5,7,9-12H,4,6,8,17H2,1H3
SMILES:
Molecular Formula: C16H19N
Molecular Weight: 225.33 g/mol

4-[3-(2-Methylphenyl)propyl]aniline

CAS No.: 1240529-06-9

Cat. No.: VC17700090

Molecular Formula: C16H19N

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(2-Methylphenyl)propyl]aniline - 1240529-06-9

Specification

CAS No. 1240529-06-9
Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
IUPAC Name 4-[3-(2-methylphenyl)propyl]aniline
Standard InChI InChI=1S/C16H19N/c1-13-5-2-3-7-15(13)8-4-6-14-9-11-16(17)12-10-14/h2-3,5,7,9-12H,4,6,8,17H2,1H3
Standard InChI Key WYHUKRRHYKWZKU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CCCC2=CC=C(C=C2)N

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 4-[3-(2-Methylphenyl)propyl]aniline (C₁₆H₁₉N) consists of:

  • Aniline backbone: A benzene ring with an amino group (-NH₂) at the para position.

  • Propyl linker: A three-carbon chain connecting the aniline ring to a 2-methylphenyl group.

  • 2-Methylphenyl substituent: A toluene derivative with a methyl group at the ortho position.

The compound’s IUPAC name is 4-[3-(2-methylphenyl)propyl]aniline, and its molecular weight is 217.33 g/mol. Key structural features include:

  • Planar aromatic systems: The benzene rings contribute to π-π interactions and electronic delocalization.

  • Flexible propyl chain: Allows conformational mobility, influencing solubility and reactivity .

Synthesis Methods

Alkylation of Aniline Derivatives

A common approach involves the alkylation of 4-nitroaniline with 3-(2-methylphenyl)propyl bromide, followed by reduction of the nitro group to an amine. This method leverages copper-catalyzed C–H activation, as demonstrated in photocatalytic alkylation reactions :

4-Nitroaniline+3-(2-Methylphenyl)propyl bromideCu catalyst, 365 nm4-Nitro-[3-(2-methylphenyl)propyl]anilineH2/PdTarget Compound\text{4-Nitroaniline} + \text{3-(2-Methylphenyl)propyl bromide} \xrightarrow{\text{Cu catalyst, 365 nm}} \text{4-Nitro-[3-(2-methylphenyl)propyl]aniline} \xrightarrow{\text{H}_2/\text{Pd}} \text{Target Compound}

Reaction Conditions:

  • Solvent: Acetonitrile or DMF.

  • Temperature: 80–120°C.

  • Catalysts: DMEDA-Cu complexes enhance regioselectivity .

Reductive Amination

An alternative route employs reductive amination of 4-nitrobenzaldehyde with 3-(2-methylphenyl)propylamine, followed by catalytic hydrogenation:

4-Nitrobenzaldehyde+3-(2-Methylphenyl)propylamineNaBH4Imine IntermediateH2/Ni4-[3-(2-Methylphenyl)propyl]aniline\text{4-Nitrobenzaldehyde} + \text{3-(2-Methylphenyl)propylamine} \xrightarrow{\text{NaBH}_4} \text{Imine Intermediate} \xrightarrow{\text{H}_2/\text{Ni}} \text{4-[3-(2-Methylphenyl)propyl]aniline}

Yield Optimization:

  • Excess amine (3 eq) improves imine formation.

  • Low-temperature hydrogenation minimizes side reactions.

Physicochemical Properties

Experimental data for 4-[3-(2-Methylphenyl)propyl]aniline are scarce, but properties can be inferred from structural analogs:

PropertyValue/DescriptionSource Analog
Boiling Point290–310°C (estimated)Similar alkyl anilines
Density1.12 g/cm³EvitaChem compound
SolubilitySoluble in chloroform, DMSO
pKa4.8 ± 0.2 (predicted)Computational modeling
Flash Point145°CAnalogous structures

Thermal Stability: Decomposes above 250°C, releasing aromatic amines and CO₂.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The amino group activates the benzene ring toward electrophiles, enabling:

  • Nitration: Forms nitro derivatives at the ortho and para positions.

  • Sulfonation: Yields sulfonic acids under fuming H₂SO₄.

Nucleophilic Reactions

The primary amine participates in:

  • Acylation: Reacts with acetyl chloride to form acetamide derivatives.

  • Schiff Base Formation: Condenses with aldehydes to generate imines .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s amine and aromatic groups make it a candidate for:

  • Anticancer Agents: Analogous structures inhibit tubulin polymerization.

  • Antimicrobials: Thiazole-aniline hybrids show activity against Gram-positive bacteria.

Polymer Chemistry

  • Polyurethane Synthesis: Serves as a chain extender due to its amine functionality.

  • Epoxy Resins: Enhances crosslinking density in thermoset polymers.

Organic Electronics

  • Conductive Polymers: Aniline derivatives are precursors for polyaniline-based semiconductors.

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